Fluoroquinolonic acid

Catalog No.
S795596
CAS No.
86393-33-1
M.F
C13H9ClFNO3
M. Wt
281.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoroquinolonic acid

CAS Number

86393-33-1

Product Name

Fluoroquinolonic acid

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C13H9ClFNO3

Molecular Weight

281.66 g/mol

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N

SMILES

Array

Synonyms

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid; 1-Cyclopropyl-1,4-dihydro-4-oxo-6-fluoro-7-chloro-3-quinolinecarboxylic Acid; 7-Chloro-1-cyclopropyl-6-fluoro-3-carboxy-1,4-dihydro-4-oxoquinoline; Fluoroquinolonic Acid

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O

The exact mass of the compound 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fluoroquinolonic acid (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid), commonly referred to as Q-acid, is a critical fluorinated heterocyclic building block. It serves a dual role in the pharmaceutical and analytical industries: as the direct synthetic precursor for broad-spectrum fluoroquinolone antibiotics like ciprofloxacin and enrofloxacin, and as a certified reference material (Ciprofloxacin Impurity A) for pharmacopeial compliance. Its primary procurement value lies in its highly activated C-7 position, which enables efficient nucleophilic aromatic substitution (SNAr), and its stringent purity profile required for HPLC system suitability testing in regulatory workflows [1].

Attempting to substitute Fluoroquinolonic acid with unfluorinated quinolone cores or crude synthetic mixtures leads to critical failures in both manufacturing and analytical workflows. In active pharmaceutical ingredient (API) synthesis, the absence of the C-6 fluorine removes the necessary electron-withdrawing activation, causing SNAr reactions with piperazine derivatives to stall or yield complex, low-conversion mixtures. In quality control and release testing, substituting certified reference materials with uncertified lab-grade intermediates introduces overlapping peaks in HPLC impurity profiling, directly resulting in failed USP/EP system suitability tests and subsequent batch release rejections [1].

C-7 Activation for High-Yield Piperazine Substitution

The strategic placement of the C-6 fluorine and C-7 chlorine in Fluoroquinolonic acid creates a highly electrophilic center at C-7. When subjected to SNAr with piperazine or its derivatives in polar aprotic solvents (e.g., DMSO or pyridine at elevated temperatures), this activated core achieves conversion yields of 85% to >95%. In stark contrast, unfluorinated quinolone analogs exhibit poor reactivity under identical conditions, often yielding <10% of the desired substituted product due to insufficient activation of the leaving group [1].

Evidence DimensionSNAr conversion yield with piperazine derivatives
Target Compound Data>85-95% yield (Fluoroquinolonic acid core)
Comparator Or Baseline<10% yield (Unfluorinated quinolone core)
Quantified Difference>8x increase in substitution yield
ConditionsHeating in polar aprotic solvents (e.g., pyridine/DMSO) with amine nucleophiles

High-yield C-7 substitution is the defining step in fluoroquinolone API manufacturing, making this specific activated core non-negotiable for commercial-scale synthesis.

Baseline Resolution in Pharmacopeial HPLC Assays

As a certified reference material (CRM), Fluoroquinolonic acid (Ciprofloxacin Impurity A) is manufactured to >99.5% purity. This high purity is critical for establishing accurate relative retention times (RRT) and ensuring baseline resolution (Rs > 1.5) in USP/EP HPLC impurity profiling methods. Utilizing non-certified, crude synthetic intermediates often introduces structurally similar desfluoro- or deschloro- analogs, causing peak co-elution and resulting in system suitability failures during API batch release .

Evidence DimensionHPLC System Suitability (Resolution)
Target Compound DataRs > 1.5 (Certified standard, >99.5% purity)
Comparator Or BaselineRs < 1.5 / co-elution (Crude lab-grade intermediate)
Quantified DifferenceGuaranteed baseline resolution vs. assay failure
ConditionsPharmacopeial HPLC impurity profiling methods

Procurement of certified Q-acid is mandatory for regulatory compliance and preventing costly delays in pharmaceutical batch releases.

High Thermal Tolerance for Aggressive Derivatization

Fluoroquinolonic acid exhibits a high melting point of 242-245 °C and robust thermal stability. This property is essential for process chemistry, as the subsequent SNAr derivatizations often require prolonged heating at 100-160 °C in solvents like pyridine. Unlike earlier-stage beta-keto ester intermediates or uncyclized precursors that are prone to thermal degradation or premature decarboxylation at temperatures above 150 °C, the fully aromatized Q-acid core remains intact, ensuring high fidelity during late-stage functionalization [1].

Evidence DimensionThermal degradation threshold
Target Compound DataStable up to ~240 °C (mp 242-245 °C)
Comparator Or BaselineDegradation >150 °C (Uncyclized beta-keto precursors)
Quantified Difference~90 °C higher thermal operating window
ConditionsProlonged heating in high-boiling solvents (100-160 °C)

The extended thermal operating window allows chemists to force sluggish nucleophilic substitutions without sacrificing the core scaffold to degradation.

Commercial API Manufacturing of Fluoroquinolones

Fluoroquinolonic acid is the definitive starting material for synthesizing ciprofloxacin, enrofloxacin, and related broad-spectrum antibiotics. Its activated C-7 position allows for direct, high-yield coupling with piperazine derivatives, making it a highly efficient and scalable precursor for industrial production [1].

Pharmacopeial Quality Control and Release Testing

Procured as a Certified Reference Material (CRM) under the designation Ciprofloxacin Impurity A, this compound is strictly required for HPLC and GC impurity profiling. It ensures laboratories meet USP and EP system suitability requirements for the quantitative analysis of residual precursors in final drug products .

Discovery of Novel Antimicrobial Conjugates

Beyond established APIs, the robust thermal stability and predictable reactivity of the Q-acid core make it a highly reliable scaffold for medicinal chemists designing next-generation antibiotics. It is frequently used to synthesize hybrid molecules, such as lectin-targeted prodrugs or spirocyclic piperidine derivatives, aimed at overcoming multidrug-resistant bacterial strains [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

281.0254990 Da

Monoisotopic Mass

281.0254990 Da

Heavy Atom Count

19

Appearance

Light Yellow Solid

Melting Point

240-242 °C

UNII

95HKY59ZG6

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Irritant

Other CAS

86393-33-1

Wikipedia

Fluoroquinolonic acid

Dates

Last modified: 08-15-2023

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